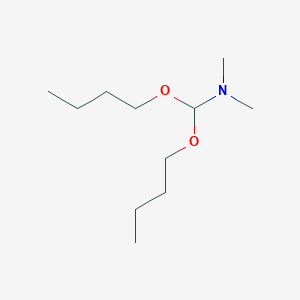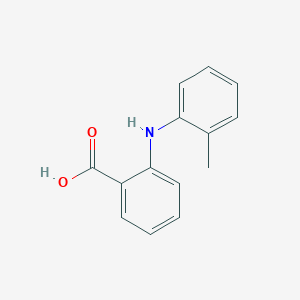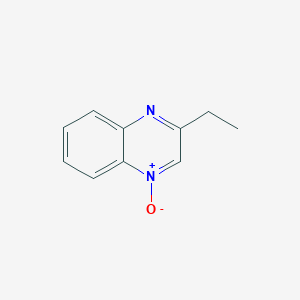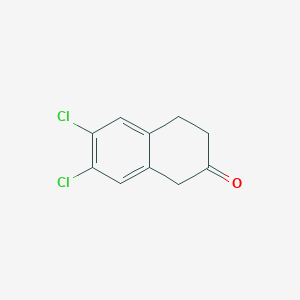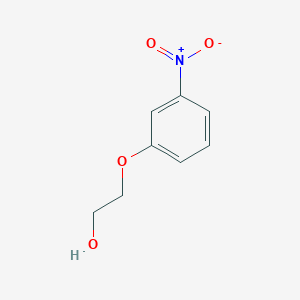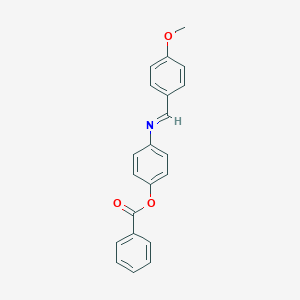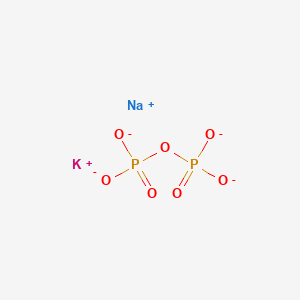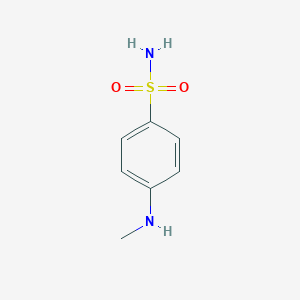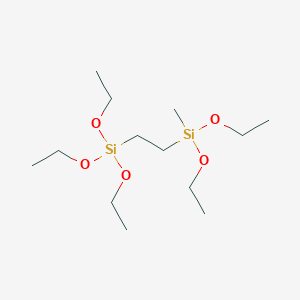
4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane” is a chemical compound with the molecular formula C13H32O5Si2 . It is used as a chemical reagent .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 256.6±13.0 °C at 760 mmHg . The melting point information is not available . The flash point is 98.0±20.2 °C .Applications De Recherche Scientifique
Synthesis of Organic-Inorganic Hybrid Materials
This compound can be used in the synthesis of organic-inorganic hybrid materials. For instance, it has been compared with methyltriethoxysilane (MTES) in a study where their hydrolysis and condensation reactions were monitored in situ by 29Si NMR and FT-IR spectroscopy .
Preparation of Mesostructured Silica Spheres
The compound has been used as a precursor for the traditional surfactant-assembly synthesis of mesostructured silica spheres . This process resulted in the creation of molecularly ethane-bridged hollow mesoporous silica spheres (MEB-HMSs) with radial mesochannels and an enlarged pore size .
Polymerization Kinetics
The polymerization kinetics of this compound have been studied and compared with those of other similar compounds . Understanding these kinetics can help predict properties of the resulting materials and give an idea about the point at which a gel will form, and the distribution of the components in the final product .
Safety and Hazards
The safety information indicates that this compound may cause eye irritation and may be harmful if swallowed . The safety phrases include “Wash hands thoroughly after handling”, “Do not eat, drink or smoke when using this product”, “Rinse mouth”, “If swallowed: Call a doctor if you feel unwell”, “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing”, “If eye irritation persists: Get medical advice/attention”, and "Dispose of contents/container to licensed waste disposal facility" .
Propriétés
IUPAC Name |
diethoxy-methyl-(2-triethoxysilylethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O5Si2/c1-7-14-19(6,15-8-2)12-13-20(16-9-3,17-10-4)18-11-5/h7-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDBQZPEAEUMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CC[Si](OCC)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18418-54-7 |
Source


|
| Record name | 1-(Triethoxysilyl)-2-(diethoxymethylsilyl)-ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

